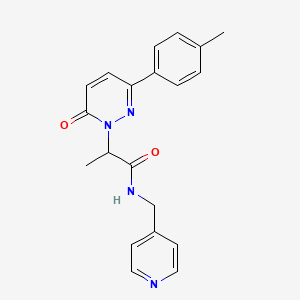
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide, also known as PTUPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTUPB belongs to the class of pyridazinone derivatives and has been shown to exhibit a range of biological activities that make it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has demonstrated the preparation of novel heterocyclic compounds, including pyrazolo[3,4-d]-pyrimidines, through the reaction of related precursors. These synthesized compounds are anticipated to possess significant chemical and pharmacological activities due to their unique structural features (Eljazi I. Al-Afaleq & S. Abubshait, 2001). Additionally, transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines and other derivatives highlight the versatility of these heterocyclic frameworks in synthesizing compounds with potential application in various domains (Patrik Kolar et al., 1996).
Pharmacological Potential
Studies have explored the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, showcasing the pharmacological potential of these derivatives. The methodologies involve starting from specific acids and proceeding through a series of reactions to yield compounds with comparable activity to established drugs like Prednisolone® (A. Amr et al., 2007).
Antimicrobial Evaluation
Further research includes the facile and convenient synthesis of pyridine-based heterocycles, with selected examples demonstrating moderate antimicrobial activity. This suggests the utility of these compounds in developing new antimicrobial agents (E. Darwish et al., 2010).
Anti-Inflammatory and Analgesic Activities
New series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing compounds more potent than aspirin in specific tests. This highlights the potential of such derivatives in pain and inflammation management (D. Doğruer & M. Şahin, 2003).
Molecular Docking and In Vitro Screening
The synthesis of novel pyridine and fused pyridine derivatives, followed by molecular docking screenings towards specific proteins, underscores the potential of these compounds in therapeutic applications. The screening results revealed moderate to good binding energies, suggesting the feasibility of these derivatives as lead molecules for further drug development (E. M. Flefel et al., 2018).
Eigenschaften
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-3-5-17(6-4-14)18-7-8-19(25)24(23-18)15(2)20(26)22-13-16-9-11-21-12-10-16/h3-12,15H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZQFFLRPFCUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

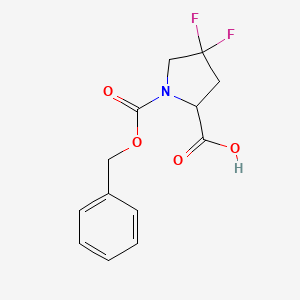
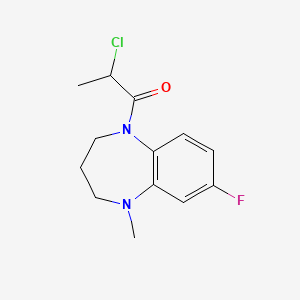
![2-[3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2725661.png)
![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2725662.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2725663.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725664.png)
![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)
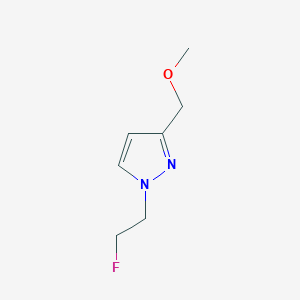
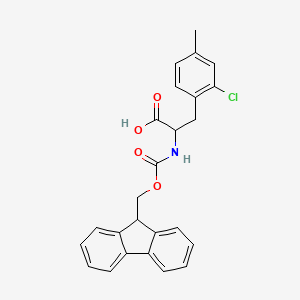
![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)
![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2725677.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2725678.png)